7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Beschreibung

Nomenclature and Structural Classification

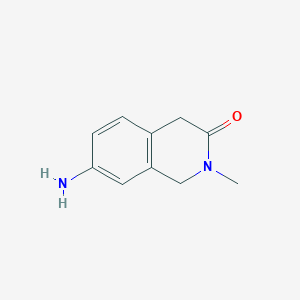

7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one belongs to the broader classification of heterocyclic aromatic organic compounds, specifically within the isoquinoline family. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, with the systematic name being 7-amino-2-methyl-1,4-dihydroisoquinolin-3-one. Alternative nomenclature systems have designated this compound as 7-amino-2-methyl-1,4-dihydroisoquinolin-3(2H)-one, reflecting different conventions for indicating the position of hydrogen atoms in the saturated portions of the ring system.

The compound is catalogued under multiple synonyms in chemical databases, including MFCD22208581 in the Molecular Design Limited numbering system. The structural classification places this molecule within the dihydroisoquinolinones, which are reduced derivatives of isoquinoline featuring a carbonyl group at the 3-position. The presence of both amino and methyl substituents creates a polyfunctional molecule that exhibits characteristics of both primary amines and lactam compounds. Chemical databases consistently identify this compound through its unique Chemical Abstracts Service number 1363337-85-2, ensuring precise identification across scientific literature and commercial sources.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation being CN1CC2=C(CC1=O)C=CC(=C2)N. The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C10H12N2O/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6,11H2,1H3. These standardized representations facilitate computational chemistry applications and enable precise communication of structural information across research disciplines.

Physical and Chemical Properties

The molecular formula of this compound is C₁₀H₁₂N₂O, corresponding to a molecular weight of 176.21-176.22 grams per mole. This relatively low molecular weight, combined with the presence of nitrogen-containing functional groups, contributes to the compound's solubility characteristics and potential for biological activity. The molecular structure incorporates two nitrogen atoms and one oxygen atom within a partially saturated bicyclic framework, creating opportunities for hydrogen bonding and electrostatic interactions.

Thermodynamic properties of this compound have been determined through computational and experimental methods. The boiling point is estimated at 406.4±45.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability. The flash point occurs at 199.6±28.7 degrees Celsius, providing important information for handling and storage protocols. Density measurements indicate a value of 1.2±0.1 grams per cubic centimeter, reflecting the compact molecular structure and the presence of heteroatoms. Vapor pressure at 25 degrees Celsius is extremely low at 0.0±0.9 millimeters of mercury, suggesting minimal volatility under ambient conditions.

The polarizability of the molecule has been calculated as 20.2±0.5 × 10⁻²⁴ cubic centimeters, indicating moderate electron cloud deformability that influences intermolecular interactions. Storage conditions typically require temperatures between -4 degrees Celsius for short-term storage of 1-2 weeks, with longer-term storage recommended at -20 degrees Celsius for periods of 1-2 years. These storage requirements reflect the compound's sensitivity to thermal degradation and potential for oxidative processes affecting the amino functional group.

Chemical reactivity characteristics include typical behavior of primary aromatic amines and lactam functionalities. The amino group at the 7-position can participate in nucleophilic substitution reactions, hydrogen bonding, and coordination with metal centers. The lactam carbonyl group provides electrophilic character and can undergo nucleophilic addition reactions. The methylated nitrogen at the 2-position contributes to the overall basicity of the molecule while preventing certain types of chemical modifications at this site.

Historical Context of Dihydroisoquinolinones in Chemical Research

The historical development of dihydroisoquinolinone chemistry traces back to fundamental research on isoquinoline derivatives, which were first isolated from coal tar in 1885 by Hoogewerf and van Dorp. This initial discovery established the foundation for understanding isoquinoline structure and reactivity, leading to subsequent investigations of reduced and functionalized derivatives. The development of synthetic methodologies for accessing dihydroisoquinolinone structures has been driven by their occurrence in natural products and their potential as pharmaceutical intermediates.

The Bischler-Napieralski reaction emerged as a pivotal synthetic transformation for constructing isoquinoline and dihydroisoquinoline frameworks. This reaction involves the acylation and cyclodehydration of β-phenylethylamine derivatives using Lewis acids such as phosphoryl chloride or phosphorus pentoxide. The resulting 1-substituted 3,4-dihydroisoquinoline intermediates can be further modified through dehydrogenation using palladium catalysts or through functional group transformations to access diverse structural variants. This synthetic approach has been instrumental in developing the chemistry of compounds related to this compound.

Modern developments in dihydroisoquinolinone chemistry have been significantly influenced by structure-based drug design approaches. The discovery of NVP-CGM097, a potent and selective Mouse Double Minute 2 homolog inhibitor containing a dihydroisoquinolinone core, represents a landmark achievement in this field. This compound emerged from efforts to develop novel p53:Mouse Double Minute 2 homolog protein-protein interaction inhibitors, demonstrating the therapeutic potential of carefully designed dihydroisoquinolinone derivatives. The development process involved extensive structure-activity relationship studies guided by X-ray crystallographic information, establishing new paradigms for rational drug design within this chemical class.

Virtual screening approaches have also contributed to the historical progression of dihydroisoquinolinone research. Computational methods have enabled the identification of initial hits for biological targets, followed by systematic derivatization programs to optimize activity and selectivity. These approaches have revealed unprecedented binding modes for protein-protein interaction inhibitors, expanding the understanding of how dihydroisoquinolinone scaffolds can be exploited for therapeutic applications. The integration of computational and experimental approaches has accelerated the discovery timeline for new dihydroisoquinolinone derivatives with enhanced properties.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of a structurally diverse and biologically important class of compounds. Isoquinoline and its derivatives constitute fundamental building blocks in heterocyclic chemistry, with applications spanning from natural product synthesis to pharmaceutical development. The dihydroisoquinolinone framework provides a versatile scaffold that can accommodate various functional groups while maintaining structural integrity and biological activity.

The compound exemplifies key principles of heterocyclic reactivity, particularly the interplay between aromatic and aliphatic character within fused ring systems. The partially saturated nature of the dihydroisoquinolinone core creates distinct reactivity patterns compared to fully aromatic isoquinoline derivatives. The presence of the amino substituent at the 7-position introduces additional nucleophilic character, while the lactam functionality at the 3-position provides electrophilic sites for chemical modification. This combination of reactive sites enables diverse synthetic transformations and facilitates the preparation of structurally complex derivatives.

Contemporary applications in medicinal chemistry have highlighted the importance of dihydroisoquinolinone derivatives as privileged scaffolds for drug discovery. The structural framework provides appropriate geometry for interacting with various biological targets, including enzymes and protein-protein interaction sites. Recent investigations have demonstrated the utility of dihydroisoquinolinone cores in developing WD repeat domain 5 antagonists, exhibiting picomolar binding affinity and selective antiproliferative activities. These developments underscore the continued relevance of this chemical class in addressing contemporary therapeutic challenges.

The compound also serves as an important intermediate in organic synthesis, enabling access to more complex heterocyclic structures through well-established chemical transformations. Its utility as a building block has been demonstrated in the preparation of dihydroisoquinolinones as potent inhibitors of poly(ADP-ribose) polymerase, illustrating the compound's versatility in medicinal chemistry applications. The availability of reliable synthetic routes and the compound's stability under standard laboratory conditions make it a valuable resource for researchers investigating structure-activity relationships within the dihydroisoquinolinone family.

Eigenschaften

IUPAC Name |

7-amino-2-methyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBTURLUUARLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Benzylamine Derivatives

One common approach begins with the cyclization of benzylamine derivatives to form the isoquinoline ring system. The process typically involves:

- Starting with 2-methylbenzylamine.

- Cyclization using reagents such as phosgene or triphosgene under controlled conditions.

- Subsequent oxidation or reduction steps to refine the isoquinoline structure.

2-methylbenzylamine → Cyclization with phosgene/triphosgene → Isoquinoline intermediate → Functionalization at position 7

| Reaction Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | Phosgene or triphosgene | Dichloromethane (DCM) | Room temperature to 50°C | Requires inert atmosphere |

| Oxidation/Reduction | Oxidants or hydrides | Various | 25-80°C | To adjust oxidation state |

Nucleophilic Substitution and Amination

Following ring formation, the introduction of the amino group at the 7th position is achieved via nucleophilic substitution or direct amination:

- Using ammonia or primary/secondary amines.

- Catalyzed by Lewis acids or under basic conditions.

- Often performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Intermediate isoquinoline derivative + NH3 → 7-Amino-isoquinoline derivative

Hydrolysis and Functional Group Transformations

Further modifications include hydrolysis of esters or nitriles to carboxylic acids or amines, facilitating subsequent derivatization or purification.

Specific Research-Backed Methods

Synthesis via Quinoline Derivatives

Research indicates that quinoline derivatives serve as precursors for isoquinoline compounds. For example, the synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one can involve:

- Cyclization of quinolone intermediates in dry DMF with potassium carbonate (K2CO3).

- Hydrolysis of quinolone esters to acids.

- Reaction with tetrahydroisoquinoline derivatives in dry DMF with triethylamine (Et3N).

Reduction of Nitro Derivatives

Target compounds are often obtained after reduction of nitro groups using catalytic hydrogenation:

Nitro-precursor + RANEY® Nickel (Ni) catalyst → Amino derivative

This method offers high selectivity and efficiency, especially in complex molecule synthesis.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclization | 2-methylbenzylamine | Phosgene/triphosgene | DCM | RT to 50°C | Not specified | Ring formation |

| Nucleophilic amination | Isoquinoline intermediate | NH3 or amines | DMF or DMSO | RT to 80°C | Moderate to high | Amino group at C-7 |

| Hydrolysis | Esters or nitriles | HCl/EtOH | Reflux | 60-80°C | Variable | Acidic hydrolysis |

| Reduction | Nitro derivatives | RANEY® Ni | Hydrogen atmosphere | RT to 80°C | High | Selective amino formation |

Additional Research Findings

- Industrial synthesis often employs continuous flow reactors to improve scalability and yield.

- Catalytic hydrogenation remains a preferred method for amino group introduction due to its efficiency.

- Functionalization at the 3-position often involves acylation or alkylation of the isoquinoline core, which can be integrated into the overall synthesis route.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions might convert the compound into its corresponding amine or other reduced forms.

Substitution: Various substitution reactions can occur, where different functional groups are introduced into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Biological Activity

Research indicates that 7-amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one exhibits various biological activities. It has been studied for its potential as an anti-cancer agent and for its neuroprotective properties. The mechanisms of action are thought to involve interactions with specific biological targets, such as enzymes and receptors.

Case Study: Anti-Cancer Properties

A study exploring the compound's anti-cancer properties demonstrated its ability to inhibit cell proliferation in several cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity with biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to determine the binding characteristics of the compound.

Findings

Initial findings suggest that this compound has a moderate binding affinity for certain proteins involved in cancer progression, indicating its potential role as a lead compound in drug design.

Future Research Directions

Given the promising preliminary findings regarding the applications of this compound, future research should focus on:

- Elucidating the exact mechanisms of action in various biological contexts.

- Conducting extensive pharmacokinetic and toxicological studies to assess safety profiles.

- Exploring derivative compounds to enhance efficacy and reduce potential side effects.

Wirkmechanismus

The mechanism of action of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Analogues

Key structural analogs include brominated, nitro-substituted, and positional isomers of the parent scaffold. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Amino Group Position: The 7-amino derivative exhibits stronger AChE/BACE1 inhibition compared to the 6-amino analog (Table 1). This suggests that the para-position relative to the carbonyl group optimizes enzyme binding .

- Halogen Substitution : Bromination at position 7 (e.g., 7-Bromo-2-methyl analog) eliminates enzymatic inhibition but enhances utility as a synthetic intermediate for cross-coupling reactions .

- Methyl Group: The 2-methyl group in the target compound improves solubility and stability compared to unmethylated analogs (e.g., 6-Amino-1,2-dihydroisoquinolin-3(4H)-one) .

Pharmacological Activity

The target compound’s dual AChE/BACE1 inhibition (IC₅₀ values in the nanomolar range) outperforms brominated or phenyl-substituted analogs, which lack such activity . The 6-amino analog serves primarily as a precursor, requiring further functionalization for bioactivity .

Structure-Activity Relationship (SAR) Insights

- Position 7 : Electrophilic substituents (e.g., NH₂) enhance hydrogen bonding with AChE/BACE1 active sites.

- Position 2: Methyl group stabilizes the dihydroisoquinoline ring, reducing oxidation .

- Halogenation : Bromine at position 7 increases molecular weight but disrupts enzymatic interactions .

Biologische Aktivität

7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound belonging to the dihydroisoquinolone class, characterized by its unique isoquinoline structure. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₀H₁₂N₂O

- Molecular Weight : 162.19 g/mol

- Structure : The compound features an amino group at the 7-position and a methyl group at the 2-position of the isoquinoline framework, influencing its biological activity and chemical reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential for further development as an anticancer agent.

- Antimicrobial Properties : The compound has been studied for its antimicrobial effects, indicating activity against certain bacterial strains. Its structure suggests it could serve as a precursor for developing new antimicrobial agents.

- Neuroprotective Effects : Given its structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties, although further research is required to validate these effects.

The exact mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets such as enzymes and receptors, leading to its observed biological effects . Understanding these interactions is crucial for optimizing its therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7-Aminoisoquinoline | Lacks methyl group at position 2 | Potentially different biological activity |

| 2-Methylisoquinoline | Similar isoquinoline core but without amino | Different reactivity profile |

| 6-Amino-1,2-dihydroisoquinoline | Amino group at position 6 instead of 7 | May exhibit different pharmacological properties |

The unique combination of functional groups in this compound enhances its potential as a versatile compound in drug development.

Case Studies and Research Findings

Recent studies have explored the biological activity of various dihydroisoquinolone derivatives, including those structurally similar to this compound:

- Anticancer Studies : In vitro assays demonstrated that derivatives with similar structures exhibited significant anti-proliferative activity against cancer cell lines such as MCF-7 and HepG-2. For instance, compounds derived from dihydroisoquinolones have shown IC50 values below 25 μM against these cell lines .

- Antimicrobial Activity : A study reported that certain derivatives displayed marked antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These findings underscore the potential of isoquinolone derivatives in combating bacterial infections .

Research Gaps and Future Directions

Despite promising findings regarding the biological activities of this compound, significant research gaps remain:

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound exerts its biological effects are necessary.

- In Vivo Studies : Future research should focus on in vivo models to assess the therapeutic efficacy and safety profiles of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, and how are intermediates characterized?

- Methodology : The synthesis typically involves nitration, reduction, and acylation steps. For example:

- Nitration : Starting with 2-methyl-1,2-dihydroisoquinolin-3(4H)-one, nitration at position 7 is achieved using concentrated HNO₃ at low temperatures (-25°C) to yield the nitro intermediate .

- Reduction : The nitro group is reduced to an amine using Zn in acetic acid and THF, confirmed via ESI-MS (e.g., m/z: 193 [M+H]⁺ for intermediates) and ¹H NMR (e.g., δ 8.19–8.11 ppm for aromatic protons) .

- Acylation : The amino group is functionalized using acyl chlorides (e.g., acetyl or benzoyl) in anhydrous DMA with 4-dimethylaminopyridine (DMAP) as a catalyst, followed by purification via silica gel chromatography .

Q. How are structural and purity analyses performed for intermediates and final compounds?

- Analytical Techniques :

- ¹H NMR : Used to confirm substitution patterns (e.g., aromatic protons at δ 7.38 ppm for dihydroisoquinolinone derivatives) .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weights (e.g., HRMS data for derivatives like I3–I12 with precise mass accuracy) .

- Melting Point (m.p.) : Physical consistency checks (e.g., m.p. 159–161°C for intermediates) .

- TLC Monitoring : Ensures reaction progress and purity during synthesis .

Q. What are the primary biological targets evaluated for this compound class?

- Bioactivity Screening : Derivatives are tested as acetylcholinesterase (AChE) inhibitors using Ellman’s assay. IC₅₀ values are calculated to compare inhibitory potency, with structural modifications (e.g., acyl groups) influencing activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the dihydroisoquinolinone scaffold?

- Key Considerations :

- Temperature Control : Nitration at -25°C minimizes byproducts .

- Catalyst Selection : DMAP enhances acylation efficiency by activating acyl chlorides .

- Solvent Effects : Anhydrous DMA improves solubility and reaction homogeneity for acylations .

- Data-Driven Optimization : Compare yields and purity (via HPLC or TLC) across solvent systems, temperatures, and catalyst loadings.

Q. How do structural modifications (e.g., acyl groups) impact acetylcholinesterase inhibition?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Derivatives with chloro- or nitro-substituted acyl groups show enhanced AChE inhibition due to increased electrophilicity .

- Steric Effects : Bulky substituents (e.g., 3-methylbenzoyl) may reduce binding affinity by hindering active-site access .

- Experimental Validation : Pair IC₅₀ data with molecular docking studies to correlate substituent effects with binding interactions .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

- Troubleshooting Steps :

Purity Verification : Re-analyze compounds via HRMS and ¹H NMR to rule out impurities .

Enzyme Assay Reproducibility : Validate results using fresh enzyme batches and standardized protocols (e.g., Ellman’s assay with donepezil as a positive control) .

Solubility Adjustments : Use DMSO/cosolvent systems to ensure compound dissolution in assay buffers .

Q. What advanced spectroscopic techniques are recommended for resolving ambiguous structural assignments?

- Techniques :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing C-7 amino protons from adjacent methyl groups) .

- X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing for solid intermediates .

- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the lactam ring) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.